molecular formula C6H14N2O B591821 (3R)-1-(2-Aminoethyl)-3-pyrrolidinol CAS No. 672325-36-9

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol

Cat. No.: B591821
CAS No.: 672325-36-9
M. Wt: 130.191
InChI Key: ZNLCTCNYKCENHP-ZCFIWIBFSA-N
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Description

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (3R)-1-(2-Nitroethyl)-3-pyrrolidinol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(2-Aminoethyl)-3-pyrrolidinol: A stereoisomer with similar chemical properties but different biological activity.

    1-(2-Aminoethyl)-2-pyrrolidinol: A structural isomer with a different position of the hydroxyl group.

    1-(2-Aminoethyl)-3-piperidinol: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCTCNYKCENHP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655084
Record name (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672325-36-9
Record name (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-(2-aminoethyl)pyrrolidin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1M Solution of LAH in THF (4.38 mL, 4.38 mmol) was added to a solution of (S)-2-(3-hydroxypyrrolidin-1-yl)acetonitrile (Bio. org. Med. Chem. 15 (2007) 5369-538) (460 mg, 3.65 mmol) in THF (15 mL) at −78° C. and allowed the reaction mixture to stir at 25-35° C. for 10 minutes. The reaction mixture was refluxed for 3 h. The reaction mixture was quenched with saturated aqueous sodium sulphate solution at 0° C., heated to reflux, filtered the solid precipitate; filtrate collected was dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 250 mg of the title compound.
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